molecular formula C21H19N3O3S B5499910 N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide

N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide

Numéro de catalogue B5499910
Poids moléculaire: 393.5 g/mol
Clé InChI: NIWUAQVURTZBQV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide, commonly known as PSMA-617, is a small molecule ligand that specifically binds to prostate-specific membrane antigen (PSMA). PSMA is a transmembrane protein that is highly expressed in prostate cancer cells and is used as a target for imaging and therapy. PSMA-617 has gained significant attention in recent years due to its potential applications in cancer diagnosis and treatment.

Mécanisme D'action

N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide-617 binds specifically to N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide, which is highly expressed in prostate cancer cells. The binding of N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide-617 to N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide leads to internalization of the compound into the cancer cell. N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide-617 has been shown to induce apoptosis (cell death) in prostate cancer cells, making it a potential therapeutic agent for prostate cancer.
Biochemical and Physiological Effects
N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide-617 has been shown to have a high affinity for N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide, with a dissociation constant (Kd) of 0.15 nM. This high affinity allows for specific binding to N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide-expressing cells, making it a promising ligand for cancer diagnosis and treatment. N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide-617 has also been shown to induce apoptosis in prostate cancer cells, making it a potential therapeutic agent for prostate cancer.

Avantages Et Limitations Des Expériences En Laboratoire

N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide-617 has several advantages for lab experiments. It has a high affinity for N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide, making it a specific ligand for cancer cells. It can be conjugated with radionuclides for targeted radiation therapy. However, N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide-617 has some limitations for lab experiments. It requires specialized equipment for imaging and therapy, which may not be readily available in all labs. It also has a short half-life, which may limit its use in certain experiments.

Orientations Futures

There are several future directions for research on N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide-617. One area of research is the development of new N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide-targeted ligands for cancer diagnosis and treatment. Another area of research is the optimization of N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide-617 conjugates for targeted therapy. Additionally, research is needed to determine the optimal dosing and administration of N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide-617 for cancer therapy. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide-617 in humans.

Méthodes De Synthèse

The synthesis of N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide-617 involves several steps, including the reaction of 4-bromo-N,N-dimethylbenzenesulfonamide with 4-aminobenzylamine to form N-(4-aminobenzyl)-N,N-dimethylbenzenesulfonamide. This compound is then reacted with 4-formylphenylboronic acid to form N-(4-aminobenzyl)-N,N-dimethyl-4-formylbenzenesulfonamide. Finally, this compound is reacted with N-(4-aminophenyl)acetamide to form N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide-617.

Applications De Recherche Scientifique

N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide-617 has been extensively studied for its potential applications in cancer diagnosis and treatment. It has been used as a ligand for imaging prostate cancer cells using positron emission tomography (PET) and single-photon emission computed tomography (SPECT). N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide-617 has also been used as a targeted therapy for prostate cancer. It has been conjugated with radionuclides such as lutetium-177 and actinium-225 to deliver targeted radiation therapy to prostate cancer cells.

Propriétés

IUPAC Name

N-[4-[[(Z)-N-(benzenesulfonyl)-C-phenylcarbonimidoyl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-16(25)22-18-12-14-19(15-13-18)23-21(17-8-4-2-5-9-17)24-28(26,27)20-10-6-3-7-11-20/h2-15H,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWUAQVURTZBQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)N/C(=N\S(=O)(=O)C2=CC=CC=C2)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-({phenyl[(phenylsulfonyl)imino]methyl}amino)phenyl]acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.